N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1049395-73-4
VCID: VC4213579
InChI: InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28)
SMILES: C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C21H24F3N3O
Molecular Weight: 391.438

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide

CAS No.: 1049395-73-4

Cat. No.: VC4213579

Molecular Formula: C21H24F3N3O

Molecular Weight: 391.438

* For research use only. Not for human or veterinary use.

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide - 1049395-73-4

Specification

CAS No. 1049395-73-4
Molecular Formula C21H24F3N3O
Molecular Weight 391.438
IUPAC Name N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28)
Standard InChI Key CKQHDFXNLNSYBB-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical motifs:

  • A 4-(trifluoromethyl)benzamide core, which enhances metabolic stability and membrane permeability via the electron-withdrawing trifluoromethyl group.

  • A 3-aminopropyl linker, providing conformational flexibility between the aromatic system and the piperazine moiety.

  • A 4-phenylpiperazine terminus, a common pharmacophore in neuromodulatory agents due to its affinity for neurotransmitter receptors.

The trifluoromethyl group’s electronegativity polarizes the benzamide ring, facilitating interactions with hydrophobic enzyme pockets while resisting oxidative degradation.

Table 1: Physicochemical Properties of N-[3-(4-Phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide

PropertyValue
Molecular FormulaC21H24F3N3O\text{C}_{21}\text{H}_{24}\text{F}_{3}\text{N}_{3}\text{O}
Molecular Weight391.438 g/mol
Lipophilicity (LogP)3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds7

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence to assemble the benzamide-piperazine hybrid:

  • Preparation of 4-(Trifluoromethyl)benzoyl Chloride:

    • 4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) under reflux to yield the acyl chloride intermediate.

  • Coupling with 3-Aminopropanol:

    • The acyl chloride reacts with 3-aminopropanol in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) with triethylamine (Et3N\text{Et}_3\text{N}) as a base, forming the secondary amide.

  • Introduction of Piperazine:

    • The terminal hydroxyl group of the propyl chain undergoes Mitsunobu reaction with 4-phenylpiperazine, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3\text{PPh}_3).

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

In vitro assays demonstrate potent AChE inhibition (IC50=0.23±0.15μM\text{IC}_{50} = 0.23 \pm 0.15 \, \mu\text{M}), surpassing donepezil (IC50=0.05μM\text{IC}_{50} = 0.05 \, \mu\text{M}) in selectivity for the peripheral anionic site. Molecular docking suggests:

  • The trifluoromethyl group occupies the acyl pocket via hydrophobic interactions.

  • The piperazine moiety engages in cation-π\pi interactions with Trp286 in the catalytic gorge.

Neuroprotective Effects

In SH-SY5Y neuronal cells, the compound reduces glutamate-induced cytotoxicity by 40% at 10 µM, correlating with enhanced acetylcholine levels and attenuated oxidative stress.

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Piperazine-Benzamide Derivatives

CompoundAChE IC50(μM)\text{IC}_{50} (\mu\text{M})LogPTarget Selectivity
N-[3-(4-Phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide0.23 ± 0.153.2AChE, NMDA receptor
N-[4-(Chloromethyl)phenyl]-3-ethynyl-4-methylbenzamide 1.45 ± 0.322.8RAF kinase
4-[(Quinolin-4-yl)amino]benzamide 11.38 ± 1.89 (anti-H1N1)2.5Influenza RNA polymerase

Key trends:

  • Trifluoromethyl substitution enhances AChE affinity compared to chloromethyl or ethynyl groups .

  • Piperazine elongation (e.g., propyl vs. ethyl linkers) improves blood-brain barrier permeability.

Therapeutic Applications and Future Directions

Alzheimer’s Disease

The compound’s dual AChE inhibition and NMDA receptor modulation align with the “multi-target” paradigm for Alzheimer’s therapy. Phase I trials should assess cognitive endpoints in transgenic mouse models.

Psychiatric Disorders

Preliminary data suggest affinity for 5-HT1A_{1A} receptors (Ki=120nMK_i = 120 \, \text{nM}), warranting exploration in anxiety/depression models.

Synthetic Challenges

  • Scalability: Transitioning from batch to flow chemistry could improve yield in the Mitsunobu step .

  • Stereoselectivity: Resolving racemic mixtures at the propyl linker may enhance potency .

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